molecular formula C25H30FN3O3S B2766245 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one CAS No. 899999-54-3

3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

Cat. No. B2766245
CAS RN: 899999-54-3
M. Wt: 471.59
InChI Key: NCTAPMKSHXKUAB-UHFFFAOYSA-N
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Description

3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
BenchChem offers high-quality 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Quinoline derivatives have been synthesized and evaluated for their antibacterial properties. For example, the synthesis of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed potent antibacterial activity against gram-positive bacteria. These synthetic strategies involve keto ester condensation and reductive cyclization, indicating the compound's relevance in developing new antibacterial agents (Jung, Baek, & Park, 2001).

Anticancer Applications

Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety were synthesized and showed pronounced cancer cell growth inhibitory effects in vitro. These findings suggest the potential of quinoline derivatives in cancer treatment, particularly for their cytostatic effects on cancer cell lines (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

Catalyst for Organic Synthesis

Quinoline derivatives have been used as catalysts in organic synthesis. For instance, a nanocrystalline titania-based sulfonic acid material was prepared and used as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This highlights the compound's utility in facilitating chemical reactions under solvent-free conditions, contributing to green chemistry (Murugesan, Gengan, & Krishnan, 2016).

Synthesis of Heterocyclic Compounds

Research into the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones by condensation with aromatic aldehydes and dimedone presents another avenue of scientific application. These compounds' structures and synthetic pathways offer insights into the design of new heterocyclic compounds with potential biological activities (Lipson, Shirobokova, Shishkin, & Shishkina, 2006).

Fluorescent Probes for Zn2+ Detection

The design and synthesis of fluorescent probes based on quinoline derivatives for Zn2+ detection demonstrate the compound's potential in bioanalytical applications. Such probes can be reactivated by hydrolysis or photochemical reactions, providing tools for studying zinc in biological systems (Ohshima, Kitamura, Morita, Shiro, Yamada, Ikekita, Kimura, & Aoki, 2010).

properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-6-28-7-9-29(10-8-28)23-15-22-20(14-21(23)26)25(30)24(16-27(22)4)33(31,32)19-12-17(2)11-18(3)13-19/h11-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTAPMKSHXKUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

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